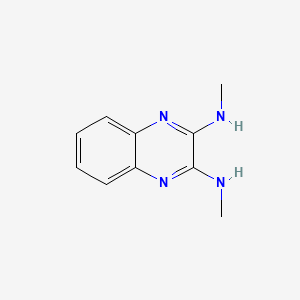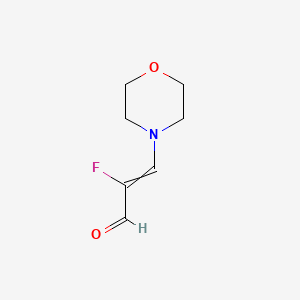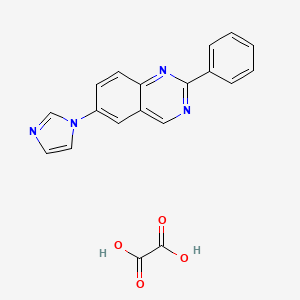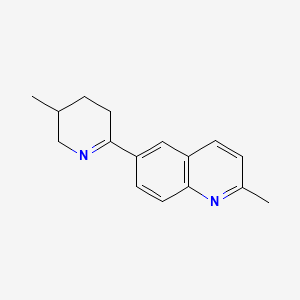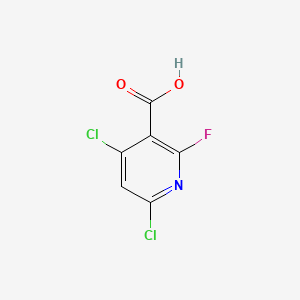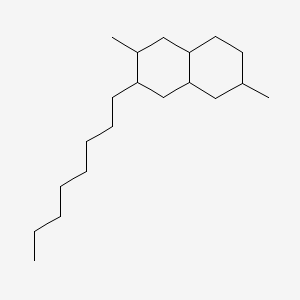
2,6-Dimethyl-3-n-octyldecahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-3-n-octyldecahydronaphthalene is a chemical compound with the molecular formula C20H38 and a molecular weight of 278.5157 g/mol . It is also known by other names such as 3,8-Dimethyl-4-n-octylbicyclo(4.4.0)decane and Decahydro-2,6-dimethyl-3-octylnaphthalene . This compound is a derivative of naphthalene, characterized by the presence of two methyl groups and an octyl group attached to a decahydronaphthalene structure.
Vorbereitungsmethoden
The synthesis of 2,6-Dimethyl-3-n-octyldecahydronaphthalene typically involves the hydrogenation of 2,6-Dimethyl-3-n-octylnaphthalene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures. The hydrogenation process converts the aromatic naphthalene ring into a saturated decahydronaphthalene structure . Industrial production methods may involve similar hydrogenation processes, optimized for large-scale production.
Analyse Chemischer Reaktionen
2,6-Dimethyl-3-n-octyldecahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to further saturate the molecule.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-3-n-octyldecahydronaphthalene has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may investigate its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-3-n-octyldecahydronaphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation or reduction. The molecular targets and pathways involved in its biological or medicinal applications would depend on the specific derivatives and their interactions with biological systems .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-3-n-octyldecahydronaphthalene can be compared with other similar compounds, such as:
2,6-Dimethyl-3-octyldecahydronaphthalene: Similar structure but different substitution pattern.
3,8-Dimethyl-4-n-octylbicyclo(4.4.0)decane: Another isomer with a different arrangement of the octyl group.
Decahydro-2,6-dimethyl-3-octylnaphthalene: A closely related compound with slight variations in the hydrogenation process.
Eigenschaften
CAS-Nummer |
54964-85-1 |
|---|---|
Molekularformel |
C20H38 |
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
2,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C20H38/c1-4-5-6-7-8-9-10-18-15-20-13-16(2)11-12-19(20)14-17(18)3/h16-20H,4-15H2,1-3H3 |
InChI-Schlüssel |
WYHUFBHZXGAZJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CC2CC(CCC2CC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


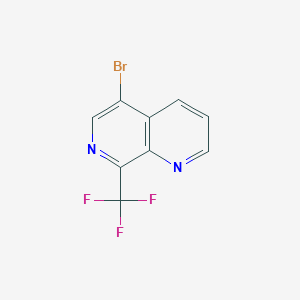
![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)

